1,5-Oxazocan-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1,5-oxazocan-3-ol |
InChI |
InChI=1S/C6H13NO2/c8-6-4-7-2-1-3-9-5-6/h6-8H,1-5H2 |
InChI Key |
CZCFYTMWTJGHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(COC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Oxazocan 3 Ol and Its Derivatives
Retrosynthetic Approaches to the 1,5-Oxazocane Ring System
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. deanfrancispress.comscripps.edu For the 1,5-oxazocane ring system, a key disconnection strategy involves breaking the C-N and C-O bonds within the ring. This often leads to linear precursors that can be cyclized in a subsequent step.
A common retrosynthetic approach identifies the 1,5-relationship between the oxygen and nitrogen atoms as a key structural feature. deanfrancispress.comyoutube.com This suggests a disconnection that breaks the ring to reveal a linear amino alcohol derivative. For instance, a C-N bond disconnection might lead to a precursor containing a terminal alcohol and a haloalkoxy or other suitable leaving group, which can then undergo intramolecular N-alkylation. Alternatively, a C-O bond disconnection could point towards a precursor with a terminal amine and a haloalkoxy moiety for an intramolecular Williamson ether synthesis.
The presence of the hydroxyl group at the C-3 position in 1,5-Oxazocan-3-ol suggests further disconnections. One logical approach is to disconnect the C2-C3 bond, leading to a precursor that could be formed via an aldol-type reaction or the opening of an epoxide. youtube.com For example, a retrosynthetic plan might involve the intramolecular cyclization of a precursor derived from the reaction of an amino-protected ethanolamine (B43304) with a suitable three-carbon electrophile bearing a masked or protected hydroxyl group.
A general retrosynthetic strategy for a substituted 1,5-oxazocane could involve the following disconnections:
Ring-opening: Disconnecting the C-N or C-O bond to generate a linear precursor. scripps.edu
Functional group interconversion: Converting the hydroxyl group to a carbonyl or other functional group to facilitate key bond-forming reactions. deanfrancispress.com
Carbon-carbon bond disconnection: Breaking C-C bonds within the linear precursor to identify simpler starting materials. libretexts.org
These retrosynthetic strategies provide a logical framework for designing syntheses of the 1,5-oxazocane ring system, guiding the selection of starting materials and key reactions.
Stereoselective and Asymmetric Synthesis of Chiral this compound
The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. ucl.ac.ukyork.ac.uk For chiral this compound, where the C-3 position is a stereocenter, stereoselective and asymmetric synthetic methods are crucial.
Substrate-controlled diastereoselective synthesis can be employed when the starting materials already contain stereocenters, influencing the stereochemical outcome of the cyclization reaction. msu.edu For instance, using a chiral amino alcohol as a precursor can direct the formation of a specific diastereomer of the 1,5-oxazocane ring.
Asymmetric catalysis offers a more versatile approach, where a chiral catalyst is used to induce enantioselectivity in a reaction involving a prochiral substrate. msu.edue-bookshelf.de Several strategies can be envisioned for the asymmetric synthesis of this compound:
Asymmetric reduction of a ketone precursor: A prochiral 1,5-oxazocan-3-one could be reduced using a chiral reducing agent or a catalyst to yield the desired enantiomer of this compound.
Kinetic resolution: A racemic mixture of this compound can be resolved by selectively reacting one enantiomer with a chiral reagent or catalyst, leaving the other enantiomer unreacted. ucl.ac.uk Lipases are often employed for the kinetic resolution of alcohols through enantioselective acylation. researchgate.net
Asymmetric cyclization: A chiral catalyst can be used to control the stereochemistry of the ring-closing reaction itself. For example, a chiral Lewis acid could catalyze the intramolecular opening of a prochiral epoxide by an amino group to form the chiral alcohol.
Development of Novel Catalytic Reactions for this compound Construction
The development of novel catalytic reactions is a major focus in modern organic synthesis, aiming for more efficient, selective, and sustainable processes. nih.gov For the construction of the 1,5-oxazocane ring system, both transition-metal catalysis and organocatalysis offer powerful tools.
Transition-metal catalysts are highly effective in promoting a wide range of cyclization reactions to form heterocyclic compounds. mdpi.commdpi.com For the synthesis of 1,5-oxazocanes, several transition-metal catalyzed strategies could be employed:
Palladium-catalyzed cross-coupling reactions: These reactions are powerful tools for C-C and C-heteroatom bond formation. mdpi.com A strategy could involve an intramolecular Heck reaction or a Buchwald-Hartwig amination to close the eight-membered ring.
Copper-catalyzed reactions: Copper catalysts are well-known for their ability to facilitate the formation of C-N and C-O bonds. nih.gov An intramolecular Ullmann-type coupling could be a viable approach for the synthesis of the 1,5-oxazocane ring.
Ruthenium- or Nickel-catalyzed metathesis: Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic olefins. A precursor containing terminal alkene and N-allyl or O-allyl groups could be cyclized using a Grubbs' or other suitable metathesis catalyst, followed by reduction of the double bond.
Gold-catalyzed cyclization: Gold catalysts have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. nih.gov An intramolecular hydroamination or hydroalkoxylation of a suitably functionalized precursor could lead to the 1,5-oxazocane ring system.
These transition-metal catalyzed methods offer high efficiency and functional group tolerance, making them attractive for the synthesis of complex heterocyclic structures like this compound. beilstein-journals.org
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. rsc.orgbeilstein-journals.org Organocatalytic methods can be applied to the formation of the 1,5-oxazocane ring through several activation modes:
Iminium ion catalysis: Chiral amines can catalyze reactions via the formation of a transient iminium ion, lowering the LUMO of an α,β-unsaturated carbonyl compound. nih.gov This could be applied to an intramolecular aza-Michael addition to form the heterocyclic ring.
Enamine catalysis: Chiral amines can also react with carbonyl compounds to form enamines, which act as nucleophiles. This could be utilized in an intramolecular cyclization where the enamine attacks an internal electrophile.
Hydrogen-bond catalysis: Chiral ureas, thioureas, or phosphoric acids can act as hydrogen-bond donors to activate electrophiles and direct the stereochemical outcome of a reaction. nih.gov This could be used to control the enantioselectivity of the intramolecular cyclization step.
Organocatalytic methods offer the advantage of being metal-free, which is often desirable in the synthesis of biologically active compounds to avoid metal contamination. ucl.ac.uk
Multicomponent Reaction Strategies for this compound Derivatives
Multicomponent reactions (MCRs) are highly efficient processes in which three or more starting materials are combined in a single step to form a complex product that incorporates portions of all the reactants. tcichemicals.com MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. mdpi.com
While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to construct key precursors or derivatives. For example, a Passerini or Ugi reaction could be designed to assemble a linear precursor containing the necessary functionalities for a subsequent intramolecular cyclization to the 1,5-oxazocane ring. beilstein-journals.org
A hypothetical MCR approach could involve the reaction of an amino alcohol, an aldehyde or ketone, and an isocyanide to generate a complex intermediate that, upon a ring-closing reaction, would yield a derivative of this compound. The development of such a strategy would be highly valuable for the rapid exploration of the chemical space around this heterocyclic scaffold. rsc.orgbuketov.edu.kz
Parallel Synthesis and Combinatorial Approaches for this compound Libraries
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery. beilstein-journals.orgmdpi.com These approaches are particularly well-suited for lead optimization, where systematic structural modifications are required to improve potency and other properties.
The synthesis of a library of this compound derivatives could be achieved by adapting a robust synthetic route to a parallel format. nih.gov This would typically involve:
Solid-phase synthesis: Attaching one of the starting materials to a solid support (resin) and then carrying out the subsequent reactions. nih.gov This facilitates purification, as excess reagents and byproducts can be washed away.
Automated synthesis: Using robotic systems to perform the reactions in a parallel fashion, allowing for the synthesis of a large number of compounds in a short amount of time. beilstein-journals.org
For example, a library of this compound derivatives could be generated by reacting a common precursor with a diverse set of building blocks. By varying the substituents on the nitrogen atom or other positions of the ring, a wide range of analogs can be prepared and subsequently evaluated for their biological activity.
Table 1: Potential Building Blocks for a this compound Library
| Precursor A (Amino alcohol component) | Precursor B (Three-carbon unit) | Resulting Substituent Variation |
| Ethanolamine | Epichlorohydrin | Unsubstituted at N |
| N-Methylethanolamine | 1-Bromo-3-chloropropane | N-Methyl |
| N-Benzylethanolamine | Acrolein | N-Benzyl |
| (R)-2-Amino-1-propanol | Glycidol | Chiral center at C-2 and N |
This combinatorial approach, coupled with efficient synthetic methodologies, is essential for exploring the structure-activity relationships of the this compound scaffold.
Structural Characterization and Conformational Analysis of 1,5 Oxazocan 3 Ol
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of 1,5-Oxazocan-3-ol be obtained, X-ray crystallography would provide the most definitive and high-resolution three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystal lattice. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Conformational Dynamics of the Eight-Membered 1,5-Oxazocane Ring
Eight-membered rings, such as the 1,5-oxazocane ring system, are known to be conformationally flexible and can exist in several low-energy conformations, such as boat-chair, twist-boat-chair, and crown families. The actual preferred conformation of this compound would be influenced by factors such as transannular interactions and the steric and electronic effects of the hydroxyl substituent.
Variable-temperature NMR studies could provide insights into the conformational dynamics of the ring in solution. By monitoring changes in the NMR spectrum as a function of temperature, it may be possible to determine the energy barriers between different conformers and estimate their relative populations. Computational modeling, using methods such as density functional theory (DFT), would be a powerful complementary tool to map the potential energy surface of the 1,5-oxazocane ring and predict the relative stabilities of different conformers.
Stereochemical Assignment and Purity Assessment Methodologies
The presence of a stereocenter at the C3 position (bearing the hydroxyl group) means that this compound can exist as a pair of enantiomers. The stereochemical assignment of a specific enantiomer would require either the use of a chiral derivatizing agent in NMR spectroscopy, which would create diastereomers with distinguishable spectra, or X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion.
The enantiomeric purity of a sample would typically be assessed using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Structure Activity Relationship Sar and Structural Modification Studies
Systematic Modification of the 1,5-Oxazocan-3-ol Scaffold
Systematic modification of the this compound scaffold involves the methodical alteration of its chemical structure to probe the key features required for biological activity. This process typically targets three main areas: the oxazocane ring, the hydroxyl group at position 3, and the nitrogen atom at position 5.
The eight-membered 1,5-oxazocane ring presents a flexible scaffold that can adopt various conformations. Modifications can include altering the ring size to seven-membered (1,4-oxazepan) or nine-membered (1,5-oxazonane) systems to assess the impact of ring strain and conformational flexibility on receptor binding. Additionally, the introduction of substituents on the carbon atoms of the ring can influence the molecule's lipophilicity and steric profile.
The hydroxyl group at the C-3 position is a key functional group that can participate in hydrogen bonding with biological targets. Modifications at this position often involve esterification, etherification, or replacement with other functional groups such as amines or thiols to evaluate the importance of the hydrogen bond donor/acceptor properties.
The secondary amine at the N-5 position is another crucial site for modification. Alkylation or acylation of this nitrogen can significantly alter the compound's basicity, polarity, and potential for interaction with biological targets. These modifications can also serve to introduce larger functional groups to probe for additional binding pockets in the target receptor.
To illustrate the systematic approach, consider the following hypothetical modifications and their potential impact on a generic biological target:
| Modification Site | Modification | Rationale | Anticipated Impact on Activity |
| C-3 Hydroxyl | O-Methylation | Blocks hydrogen bond donation, increases lipophilicity. | Decrease or loss of activity if H-bond donation is critical. |
| C-3 Hydroxyl | Replacement with -NH2 | Introduces a basic center, alters H-bonding geometry. | Activity may be retained or altered depending on target's preference for amine vs. hydroxyl. |
| N-5 Amine | N-Methylation | Increases steric bulk, slightly increases basicity. | May enhance selectivity or potency if a hydrophobic pocket is nearby. |
| N-5 Amine | N-Acetylation | Removes basicity, introduces H-bond acceptor. | Likely to decrease activity if a positive charge is required for interaction. |
| Ring Structure | Contraction to 1,4-Oxazepan | Reduces conformational flexibility. | May increase potency if a more rigid conformation is preferred by the target. |
Influence of Substituents on Biological Recognition and Activity
For instance, the addition of aromatic or aliphatic groups to the nitrogen at the N-5 position can lead to new van der Waals or hydrophobic interactions with the target protein, potentially increasing binding affinity. The electronic nature of these substituents is also critical; electron-withdrawing groups can decrease the basicity of the nitrogen, while electron-donating groups can increase it, which may be crucial for ionic interactions with acidic residues in the binding site.
Research on related heterocyclic systems, such as oxadiazoles (B1248032) and oxazines, has demonstrated that the nature and position of substituents are key determinants of activity. nih.govnih.gov For example, in a series of oxadiazole antibacterials, substitutions at specific positions on an aromatic ring appendage were found to be crucial for their minimal inhibitory concentration (MIC) values. nih.gov Similarly, studies on 1,3-oxazine derivatives have shown that different substituents on a phenyl ring attached to the core structure significantly influence their anti-inflammatory and antioxidant activities. derpharmachemica.comderpharmachemica.com
A hypothetical SAR table for N-substituted this compound analogues could look as follows, illustrating the impact of different substituents on a hypothetical receptor binding affinity (Ki):
| Compound | N-5 Substituent (R) | Hypothetical Ki (nM) | Inferred Interaction |
| 1 | -H | 150 | Baseline interaction |
| 2 | -CH3 | 80 | Small hydrophobic interaction |
| 3 | -CH2CH3 | 95 | Slight steric hindrance |
| 4 | -CH2-Phenyl | 25 | Significant hydrophobic/pi-stacking interaction |
| 5 | -CH2-(4-Cl-Phenyl) | 15 | Enhanced interaction, potentially halogen bonding |
| 6 | -C(O)CH3 | >1000 | Loss of basicity, unfavorable steric/electronic effect |
This illustrative data suggests that a benzyl (B1604629) substituent at the N-5 position is beneficial, with further enhancement from an electron-withdrawing chloro group in the para position of the phenyl ring.
Rational Design Principles for Enhancing Selectivity and Potency of this compound Analogues
Rational drug design for this compound analogues integrates SAR data, structural biology of the target, and computational chemistry to guide the synthesis of more effective and selective compounds.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how analogues of this compound will bind. This allows for the design of modifications that optimize interactions with the binding site, such as adding substituents that fill unoccupied hydrophobic pockets or form new hydrogen bonds.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of active compounds. This model defines the essential three-dimensional arrangement of functional groups required for activity. New this compound analogues can then be designed to fit this pharmacophore model.
Conformational Restriction: The flexibility of the eight-membered ring of this compound can be a disadvantage, as energy may be lost upon binding to adopt the correct conformation. Introducing rigidity, for example by creating fused bicyclic systems, can pre-organize the molecule in its bioactive conformation, potentially leading to a significant increase in potency and selectivity.
Subtype Selectivity: For targets that are part of a family of related proteins (e.g., receptor subtypes), rational design can be employed to achieve selectivity. This often involves exploiting small differences in the amino acid composition of the binding sites. By adding substituents that interact favorably with a unique residue in the desired subtype but clash with a different residue in other subtypes, selectivity can be engineered.
The successful application of these principles relies on an iterative process of design, synthesis, and biological testing to progressively refine the structure of this compound analogues towards a desired therapeutic profile.
Medicinal Chemistry Applications and Lead Optimization
1,5-Oxazocan-3-ol as a Core Scaffold in Drug Discovery Programs
The this compound scaffold is characterized by an eight-membered ring containing two heteroatoms, oxygen and nitrogen, and a hydroxyl group. This combination of features offers several potential advantages in drug design. The heteroatoms can serve as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The hydroxyl group provides a key point for further chemical modification and can also participate in crucial binding interactions. The non-planar, flexible nature of the eight-membered ring allows for the exploration of a larger chemical space compared to more rigid aromatic systems, potentially leading to improved binding affinity and selectivity. bohrium.com
In a hypothetical drug discovery program targeting a novel protein kinase, a high-throughput screening (HTS) campaign could identify an initial hit compound containing the this compound core. The initial hit, while showing activity, would likely possess suboptimal properties such as low potency or poor metabolic stability. The this compound moiety, however, would be identified as a "privileged scaffold" for this particular target, meaning it is a structural framework that is recurrently found in active compounds for a specific biological target. arxiv.org This would justify its selection as the core scaffold for a dedicated drug discovery program.
Hit-to-Lead Transformation Strategies for this compound Series
Following the identification of a hit compound, the hit-to-lead (H2L) process aims to improve its potency, selectivity, and drug-like properties to generate a more promising lead compound. drugtargetreview.comupmbiomedicals.com For a hypothetical hit series based on the this compound scaffold, several strategies could be employed.
One key strategy is to explore the structure-activity relationship (SAR) around the scaffold. This involves synthesizing a library of analogues by introducing various substituents at different positions of the 1,5-oxazocane ring. For instance, the nitrogen atom can be functionalized with different alkyl or aryl groups, and the carbon atoms of the ring can be substituted to probe the binding pocket of the target protein.
Another important aspect of H2L is to assess the physicochemical properties of the synthesized analogues. Properties such as solubility, lipophilicity (LogP), and metabolic stability are crucial for the development of a successful drug candidate. The "rule-of-five" can be a guiding principle in this process to ensure that the developed compounds have favorable oral bioavailability. drugtargetreview.com
A hypothetical H2L campaign for a this compound series targeting a specific enzyme could involve the following steps:
Initial Hit: A compound with a this compound core showing weak enzymatic inhibition (e.g., IC50 in the micromolar range).
Library Synthesis: Generation of a focused library of analogues with modifications on the nitrogen and carbon atoms of the oxazocane ring.
In Vitro Screening: Testing the synthesized analogues for their inhibitory activity against the target enzyme and for their selectivity against related enzymes.
ADME Profiling: Preliminary assessment of absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogues.
Lead Optimization Methodologies for this compound Derivatives
Once a lead compound has been identified, the lead optimization phase aims to further refine its properties to produce a clinical candidate. upmbiomedicals.com This involves a more detailed and iterative process of chemical modification and biological testing.
Optimization of Target Binding Affinity
The primary goal of lead optimization is to maximize the binding affinity of the compound for its target. nih.gov This can be achieved through a deep understanding of the binding mode of the lead compound within the target's active site. Techniques such as X-ray crystallography and molecular modeling can provide valuable insights into the key interactions between the ligand and the protein.
For a this compound derivative, optimizing target binding could involve:
Fine-tuning substituents: Modifying the substituents on the oxazocane ring to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the binding pocket.
Conformational constraint: Introducing conformational rigidity into the flexible eight-membered ring to lock the molecule in its bioactive conformation. This can reduce the entropic penalty upon binding and improve affinity. bohrium.com
Structure-based design: Using computational tools to design new analogues with predicted improved binding affinity.
A data table illustrating the optimization of binding affinity for a hypothetical series of this compound derivatives is presented below:
| Compound | R1 Substituent | R2 Substituent | IC50 (nM) |
| Lead-1 | H | H | 500 |
| LO-1a | Methyl | H | 250 |
| LO-1b | Phenyl | H | 100 |
| LO-1c | 4-Fluorophenyl | H | 50 |
| LO-2a | H | Methyl | 400 |
| LO-2b | H | Ethyl | 350 |
| Optimized Lead | 4-Fluorophenyl | Methyl | 10 |
Strategies for Modulating Pharmacokinetic Profiles
In addition to high potency, a successful drug candidate must possess a suitable pharmacokinetic (PK) profile, which includes its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The lead optimization phase heavily focuses on improving these characteristics.
For this compound derivatives, strategies to modulate the PK profile could include:
Improving Metabolic Stability: Identifying and blocking sites of metabolism on the molecule. For instance, if a particular part of the molecule is rapidly metabolized by liver enzymes (e.g., cytochrome P450s), it can be modified to increase its stability. nih.gov
Controlling Permeability: Balancing the hydrophilic and lipophilic properties of the molecule to ensure it can effectively cross cell membranes.
A hypothetical data table showing the modulation of pharmacokinetic properties for a series of this compound derivatives is provided below:
| Compound | LogP | Solubility (µg/mL) | Microsomal Stability (t1/2, min) |
| Lead-1 | 3.5 | <1 | 5 |
| LO-3a | 3.2 | 5 | 15 |
| LO-3b | 2.8 | 20 | 30 |
| Optimized Lead | 2.5 | 50 | >60 |
Fragment-Based Drug Design Integration with this compound Scaffolds
Fragment-based drug design (FBDD) is a powerful approach for identifying novel lead compounds. numberanalytics.comopenaccessjournals.com It involves screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. These initial fragment hits can then be grown or linked together to generate more potent lead compounds. researchgate.netpharmacelera.com
The this compound scaffold itself, or smaller fragments thereof, could be identified through a fragment screening campaign. For example, a fragment containing a simplified oxazocane ring might be found to bind to a specific sub-pocket of the target protein. This fragment could then be elaborated upon, using the this compound as a template for growth into the adjacent binding sites.
Alternatively, if a larger hit containing the this compound scaffold is identified, FBDD principles can still be applied. The hit molecule can be deconstructed into its constituent fragments to understand which parts are essential for binding. This information can then guide the design of new, more efficient lead compounds.
The integration of FBDD with the this compound scaffold could follow these steps:
Fragment Screening: Identify small fragments that bind to the target protein using biophysical techniques like NMR or X-ray crystallography.
Fragment-to-Hit: Grow a promising fragment hit by adding the 1,5-oxazocane ring system to explore adjacent pockets.
Scaffold Elaboration: Starting with the this compound core, systematically add functionalities based on the binding information of other identified fragments.
Biological Activity and Mechanistic Investigations of 1,5 Oxazocan 3 Ol Derivatives
Identification and Validation of Molecular Targets for 1,5-Oxazocan-3-ol Ligands
The identification of specific molecular targets is a critical first step in understanding the therapeutic potential of any new chemical entity. For the oxazocane class of compounds, initial screening efforts have pointed towards enzymes involved in essential metabolic pathways of pathogens.
One notable study identified an oxazocane derivative as a hit in a high-throughput screen for inhibitors of biotin (B1667282) biosynthesis in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The specific molecular target was identified as 7,8-diaminopelargonic acid aminotransferase (BioA), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme crucial for the biotin synthesis pathway in the bacterium. nih.gov This pathway is absent in humans, making it an attractive target for the development of selective antibacterial agents.
The validation of BioA as the target was supported by several lines of evidence:
Enzyme Assays: The oxazocane hit compound demonstrated inhibitory activity against the purified BioA enzyme. nih.gov
Selectivity Profiling: The compound was tested against a panel of other PLP-dependent enzymes, such as aspartate transaminase (AST), and was found to be selective for BioA, suggesting a specific mode of interaction rather than general reactivity with PLP-dependent enzymes. nih.gov
Whole-Cell Activity: The identification of this scaffold in a whole-cell screen indicates that the compound has sufficient cell permeability to reach its intracellular target in M. tuberculosis. nih.gov
While this research provides a validated molecular target for a specific oxazocane derivative, further studies are required to determine if this compound or its other analogues also target BioA or have affinity for other molecular targets. The initial findings, however, highlight the potential of the 1,5-oxazocane scaffold in the development of novel anti-infective agents.
| Compound Class | Identified Molecular Target | Organism | Significance of Target |
| Oxazocane Derivative | 7,8-diaminopelargonic acid aminotransferase (BioA) | Mycobacterium tuberculosis | Essential for biotin biosynthesis; attractive antibacterial target. nih.gov |
Elucidation of Specific Biological Activity Mechanisms
Understanding how a compound interacts with its molecular target at a molecular level is fundamental to elucidating its mechanism of action. For 1,5-oxazocane derivatives, the primary mechanism of action that has been explored is enzyme inhibition.
The inhibitory activity of an oxazocane derivative against M. tuberculosis BioA suggests a mechanism centered on the disruption of the enzyme's catalytic cycle. nih.gov Enzyme inhibitors can act through various modes, which are broadly classified as reversible or irreversible. bgc.ac.inwikipedia.org
Reversible Inhibition: This can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. wikipedia.orginteresjournals.org
Irreversible Inhibition: This typically involves the formation of a covalent bond between the inhibitor and the enzyme, leading to permanent inactivation. libretexts.org
In the case of the oxazocane hit against BioA, the study did not definitively elucidate the precise mode of inhibition (e.g., competitive, non-competitive). However, many inhibitors of PLP-dependent enzymes are known to act by forming a stable adduct with the PLP cofactor in the active site. Further kinetic studies and structural biology work would be necessary to determine if the 1,5-oxazocane scaffold follows this mechanism.
The general principles of enzyme inhibition are well-established. For instance, competitive inhibitors often mimic the structure of the natural substrate and compete for binding to the active site. interesjournals.org Non-competitive inhibitors, on the other hand, bind to a site distinct from the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. wikipedia.org
Future research on this compound derivatives would need to include detailed kinetic analyses to determine key parameters such as the inhibition constant (Ki) and the mode of inhibition against their identified molecular targets.
Currently, there is a lack of specific published research detailing the interaction of this compound derivatives with specific receptors. However, related heterocyclic structures have been investigated for their receptor binding profiles. For example, novel imidazodiazepines have been synthesized and evaluated for their binding affinity at peripheral benzodiazepine (B76468) receptors (PBR) and opioid receptors. mdpi.com Similarly, halogenated boldine (B1667363) derivatives have shown enhanced selectivity for D1-dopaminergic receptors. uchile.cl
For 1,5-oxazocane derivatives, a systematic evaluation of their binding affinities across a panel of common receptors would be a necessary step to profile their biological activity and potential off-target effects. Such studies typically involve radioligand binding assays, where the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured. researchgate.net The results are often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), which provide a quantitative measure of binding affinity. thaiscience.info
Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a promising but challenging class of therapeutic targets. ajwilsonresearch.comdovepress.com Small molecules that can either inhibit or stabilize PPIs are of significant interest in drug discovery. mdpi.com
To date, there are no specific reports in the scientific literature demonstrating the modulation of PPIs by this compound or its derivatives. The development of small molecule PPI modulators is a complex field, often requiring sophisticated screening platforms and structural biology insights to identify compounds that can effectively interact with the large and often flat surfaces of protein interfaces. nih.govnih.gov
Should a 1,5-oxazocane derivative be identified as a PPI modulator in the future, mechanistic studies would involve techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET) to confirm the interaction and quantify its effect on the protein complex. ajwilsonresearch.com
Cellular Pathway Modulation by this compound Analogues
The interaction of a drug with its molecular target ultimately leads to the modulation of cellular pathways, which in turn produces a physiological response. Pathway enrichment analysis is a common method used to understand how a list of genes or proteins affected by a compound relates to known biological pathways. nih.govreactome.org
Given that an oxazocane derivative has been shown to inhibit BioA, a key enzyme in the biotin biosynthesis pathway of M. tuberculosis, it can be inferred that this compound modulates this specific metabolic pathway. nih.gov Disruption of this pathway would lead to a depletion of biotin, an essential cofactor for several carboxylases involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis, ultimately leading to bacterial cell death.
For a comprehensive understanding of the cellular effects of this compound derivatives, transcriptomic, proteomic, or metabolomic studies would be required. These "omics" approaches can provide an unbiased, global view of the cellular changes induced by a compound, helping to identify not only the primary pathway being modulated but also any off-target or downstream effects. nih.govgenome.jp
Structure-Based Approaches to Understanding Target Interactions
Structure-based drug design, which relies on knowledge of the three-dimensional structure of the target protein, is a powerful tool for understanding and optimizing ligand-target interactions. Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how a compound binds to its target.
In the context of the oxazocane scaffold, while a co-crystal structure of an oxazocane derivative with its target has not yet been reported, the study on BioA inhibitors did successfully obtain co-crystal structures for other hit compounds. nih.gov These structures revealed that the inhibitors bind in a hydrophobic pocket adjacent to the PLP cofactor, providing valuable insights for future structure-based design of more potent inhibitors. nih.gov
A similar approach could be applied to this compound derivatives. Obtaining a co-crystal structure of a 1,5-oxazocane analogue bound to its target enzyme (e.g., BioA) would be invaluable for:
Visualizing the key binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
Understanding the basis for selectivity.
Guiding the rational design of new analogues with improved potency and pharmacokinetic properties.
Computational Chemistry and in Silico Studies
Molecular Docking and Scoring Methods for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a specific receptor, typically a protein. jscimedcentral.com This method is instrumental in drug discovery for identifying potential biological targets and for lead optimization. In the context of 1,5-Oxazocan-3-ol , molecular docking studies would be crucial to understand its potential therapeutic applications by predicting its binding affinity to various enzymes and receptors.
The process involves generating a multitude of possible conformations of the ligand within the binding site of the target protein. These poses are then evaluated using a scoring function, which estimates the binding free energy of the complex. Lower scores typically indicate a more favorable binding interaction. For instance, studies on other heterocyclic compounds like oxazole (B20620) and oxadiazole derivatives have successfully employed molecular docking to identify potential inhibitors of enzymes such as c-Met, EGFR, HER2, and hTrkA, which are known for their roles in cancer progression. mdpi.com
A hypothetical molecular docking study for This compound against a panel of cancer-related protein kinases could yield results as illustrated in the table below. Such a study would guide the selection of this compound for further in vitro and in vivo testing.
Table 1: Illustrative Molecular Docking Results for this compound Against Selected Kinase Targets
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR (1M17) | -7.8 | Met793, Gly796, Leu844 |
| VEGFR2 (1YWN) | -8.2 | Cys919, Asp1046, Phe1047 |
| CDK2 (1HCK) | -7.5 | Leu83, Lys33, Asp86 |
| GSK-3β (1Q3D) | -8.0 | Val70, Arg141, Tyr134 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the potential application of molecular docking to this compound.
Molecular Dynamics Simulations for Conformational Sampling and Binding Events
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding the conformational flexibility of a ligand like This compound and the stability of its interaction with a biological target. The eight-membered ring of the oxazocane structure is inherently flexible, and MD simulations can explore its various accessible conformations. vulcanchem.com
An MD simulation of the This compound -protein complex, obtained from a promising docking pose, would be performed in a simulated physiological environment (water, ions, and controlled temperature and pressure). The simulation trajectory would reveal how the ligand and protein adapt to each other, the stability of key hydrogen bonds and hydrophobic interactions over time, and could even uncover alternative binding modes not identified by docking alone. For example, MD simulations have been used to elucidate the binding pathways of oligosaccharides to galectin-3, providing a detailed, atomistic understanding of the recognition process. mdpi.com
Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
For a more detailed understanding of the electronic properties and reactivity of This compound , quantum mechanical (QM) calculations are employed. These methods, based on the principles of quantum mechanics, can accurately calculate properties such as molecular orbital energies, charge distributions, and reaction energy barriers. wustl.edu For instance, QM calculations could be used to study the pKa of the hydroxyl and amino groups in This compound , which is crucial for its behavior at physiological pH.
When studying the interaction of This compound within a large biological system like an enzyme active site, full QM calculations become computationally expensive. In such cases, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is often used. mdpi.com In a QM/MM simulation, the ligand and the immediate interacting residues of the protein's active site are treated with a high-level QM method, while the rest of the protein and the solvent are treated with a more computationally efficient molecular mechanics (MM) force field. This approach allows for the accurate study of chemical reactions, such as enzyme catalysis, where bond breaking and formation occur.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govijarbs.com This is achieved by calculating various molecular descriptors (e.g., physicochemical, electronic, and topological) for each compound and correlating them with their experimentally determined activities using statistical methods like multiple linear regression or machine learning algorithms. mdpi.com
For a series of This compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target. This would involve synthesizing and testing a set of analogs with different substituents at various positions on the oxazocane ring. The resulting QSAR model would highlight the key structural features that are important for activity, guiding the design of more potent compounds. For example, a QSAR study on curcumin (B1669340) analogues identified key descriptors that correlated with their inhibitory activity against PARP-1, a target in colon cancer. rsc.org
Table 2: Illustrative QSAR Data for a Hypothetical Series of this compound Derivatives
| Compound | R1-Substituent | R2-Substituent | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |
| 1 | H | H | 1.2 | 55.4 | 12.5 |
| 2 | CH3 | H | 1.7 | 55.4 | 8.2 |
| 3 | H | F | 1.3 | 55.4 | 10.1 |
| 4 | CH3 | F | 1.8 | 55.4 | 5.7 |
| 5 | OCH3 | H | 1.1 | 64.6 | 9.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of information generated in a QSAR study.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). vulcanchem.com In silico ADME prediction models have become indispensable tools for filtering out compounds that are likely to have poor pharmacokinetic profiles, thus saving time and resources. nih.govjaptronline.comrjptonline.org
Computational Models for Predicting Metabolic Pathways
Computational models can predict the likely sites of metabolism on a molecule by identifying atoms that are most susceptible to modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. For This compound , these models would likely predict oxidation at the secondary alcohol, N-dealkylation, or hydroxylation at various positions on the carbon skeleton. Understanding the metabolic fate of a compound is essential for predicting its half-life and potential for drug-drug interactions.
Prediction of Binding to Drug-Metabolizing Enzymes
In silico models can also predict the potential of a compound to bind to and either inhibit or induce the activity of drug-metabolizing enzymes. Inhibition of CYP enzymes can lead to adverse drug-drug interactions, while induction can decrease the efficacy of co-administered drugs. Docking This compound into the active sites of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) can provide an early indication of its potential for such interactions.
Table 3: Illustrative In Silico ADME Predictions for this compound
| ADME Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Penetration | Low | Unlikely to cause significant central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions mediated by this enzyme. |
| Plasma Protein Binding | Moderate | A significant fraction will be bound to plasma proteins. |
| Half-life (t1/2) | 2-4 hours | Predicted to have a moderate duration of action. |
Note: The data in this table is based on general predictions for a molecule with the structural features of this compound and is for illustrative purposes.
Preclinical Metabolic Stability Research Methodologies
In Vitro Metabolic Stability Assessment Techniques
In vitro assays are indispensable tools in drug discovery for evaluating metabolic stability, offering advantages such as reduced cost, time, and ethical concerns compared to in vivo studies. nih.gov These assays measure the rate at which a compound is metabolized by liver-derived systems, providing data to calculate key parameters like intrinsic clearance. nih.govbioivt.com The most common systems are liver microsomes and hepatocytes, which are selected based on the specific metabolic pathways under investigation. springernature.com
The microsomal stability assay is a widely used in vitro method to determine a compound's susceptibility to metabolism by Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. protocols.io Liver microsomes are subcellular fractions that contain these membrane-bound enzymes. evotec.com This assay is valuable for predicting hepatic clearance for compounds primarily eliminated through oxidative metabolism. youtube.com
The general protocol involves incubating 1,5-Oxazocan-3-ol at a specified concentration (e.g., 1 µM) with liver microsomes from a relevant species (human, rat, mouse) at 37°C. axispharm.comcreative-bioarray.com The reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity. evotec.comaxispharm.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile, which precipitates the proteins. evotec.comcreative-bioarray.com The remaining concentration of the parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). protocols.io The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). creative-bioarray.com
Table 1: Illustrative Microsomal Stability Data for this compound
| Species | Incubation Time (min) | % Parent Compound Remaining | Calculated t½ (min) | Calculated CLint (µL/min/mg protein) |
|---|---|---|---|---|
| Human | 0 | 100 | 25.7 | 53.9 |
| Human | 5 | 87.2 | ||
| Human | 15 | 60.1 | ||
| Human | 30 | 34.5 | ||
| Human | 45 | 19.8 | ||
| Rat | 0 | 100 | 18.3 | 75.8 |
| Rat | 5 | 79.4 | ||
| Rat | 15 | 45.2 | ||
| Rat | 30 | 18.9 | ||
| Rat | 45 | 7.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating typical results from such an assay.
Hepatocyte stability assays offer a more comprehensive model of liver metabolism because hepatocytes are intact cells containing the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors. domainex.co.ukcharnwooddiscovery.com This makes them suitable for studying compounds that may undergo conjugation reactions (Phase II metabolism) in addition to oxidation. evotec.com The use of intact cells also incorporates factors like cell permeability, which can influence metabolic rates. domainex.co.uk
In a typical suspension hepatocyte assay, cryopreserved hepatocytes are thawed and incubated with this compound at 37°C in a suitable medium. thermofisher.com The final cell density is typically around 0.5 to 1.0 million viable cells/mL. charnwooddiscovery.comthermofisher.com Samples are collected over a time course (e.g., up to 120 minutes), and the reactions are quenched with a cold solvent. domainex.co.uk The concentration of the parent compound is determined by LC-MS/MS analysis. charnwooddiscovery.com Data analysis is similar to the microsomal assay, yielding half-life and intrinsic clearance values, though the units for CLint are typically expressed as µL/min/million cells. youtube.com
Table 2: Example Hepatocyte Stability Data for this compound
| Species | Incubation Time (min) | % Parent Compound Remaining | Calculated t½ (min) | Calculated CLint (µL/min/10^6 cells) |
|---|---|---|---|---|
| Human | 0 | 100 | 45.2 | 30.7 |
| Human | 15 | 80.1 | ||
| Human | 30 | 64.2 | ||
| Human | 60 | 41.2 | ||
| Human | 90 | 26.4 | ||
| Human | 120 | 17.0 | ||
| Dog | 0 | 100 | 33.8 | 41.0 |
| Dog | 15 | 74.5 | ||
| Dog | 30 | 55.5 | ||
| Dog | 60 | 30.8 | ||
| Dog | 90 | 17.1 | ||
| Dog | 120 | 9.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating typical results from such an assay.
To gain a deeper understanding of a compound's metabolism, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum rate of metabolism (Vmax) are determined. frontagelab.com These parameters describe the concentration-dependent rate of metabolism by a specific enzyme system. Intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a drug, can be calculated as the ratio of Vmax to Km. nih.govresearchgate.net
This is determined by incubating the compound over a range of concentrations with the enzyme source (microsomes or hepatocytes) and measuring the initial rate of metabolism at each concentration. The resulting data are fitted to enzyme kinetic models, most commonly the Michaelis-Menten equation. nih.gov For some compounds, more complex kinetic profiles may be observed, requiring alternative models. researchgate.net The determination of CLint is crucial as it is a key parameter used in in vitro-in vivo extrapolation (IVIVE) to predict the in vivo hepatic clearance of a drug. frontagelab.com
Metabolite Identification and Characterization Strategies
Identifying the metabolites of a compound like this compound is as important as determining its stability. Metabolite profiling helps to understand the biotransformation pathways and to identify potentially active or toxic metabolites. chromatographyonline.com
High-resolution mass spectrometry (HR-MS) is a powerful analytical tool for metabolite identification. chromatographyonline.comresearchgate.net Unlike unit-resolution mass spectrometers, HR-MS instruments (such as Orbitrap or TOF analyzers) provide highly accurate mass measurements (typically <5 ppm error). nih.gov This accuracy allows for the unequivocal determination of the elemental composition of both the parent drug and its metabolites. chromatographyonline.comsemanticscholar.org
In a typical workflow, samples from in vitro stability assays are analyzed by LC-HR-MS. nih.gov The data is then processed using specialized software to search for potential metabolite masses based on predicted biotransformations (e.g., oxidation, hydroxylation, glucuronidation) from the parent compound. researchgate.net By comparing the elemental composition of a metabolite with that of the parent drug, the type of metabolic modification can be identified. chromatographyonline.com Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, which generate fragmentation patterns that help to pinpoint the site of metabolic modification on the molecule. nih.gov
Isotopic labeling is a definitive technique used to trace the metabolic fate of a drug and confirm metabolite structures. nih.gov This strategy involves synthesizing the drug candidate, in this case, this compound, with one or more stable isotopes (e.g., ¹³C, ¹⁵N, or ²H/D) incorporated into its structure. When the labeled compound is incubated in a metabolic system, all metabolites derived from it will contain the isotopic label.
In mass spectrometry analysis, the labeled metabolites will appear as distinct isotopic doublets or clusters, separated from unlabeled endogenous molecules by a specific mass difference. scripps.edu This allows for the unambiguous detection of drug-related material in complex biological matrices. nih.gov By analyzing the mass shifts and fragmentation patterns of these labeled metabolites, metabolic pathways can be elucidated with high confidence. scripps.edunih.gov This approach is particularly valuable for distinguishing between isomeric metabolites and for tracking the fate of specific atoms through complex biotransformation reactions. nih.gov
Factors Influencing Metabolic Stability of this compound Derivatives
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. For derivatives of this compound, several factors can significantly influence their rate and pathway of metabolism. Understanding these factors is crucial for designing compounds with improved drug-like properties. Key considerations include the compound's stereochemistry and the strategic application of structural modifications to block metabolic soft spots.
Stereochemical Impact on Metabolic Fate
Chirality can have a profound effect on the metabolic fate of a drug molecule. The differential interaction of stereoisomers with metabolizing enzymes, which are themselves chiral, can lead to significant variations in metabolic stability and the generation of different metabolites. For this compound derivatives, which may contain one or more chiral centers, the spatial arrangement of substituents can dictate the molecule's affinity for and orientation within the active site of metabolic enzymes like Cytochrome P450 (CYP) isozymes.
Research on various chiral compounds has consistently demonstrated that one enantiomer may be metabolized more rapidly than the other. This stereoselectivity in metabolism can result in different pharmacokinetic profiles for each enantiomer, with one exhibiting a longer half-life and greater exposure. For instance, if a hydroxyl group at a specific stereocenter is a primary site for glucuronidation, its equatorial versus axial position could dramatically alter the rate of conjugation by UDP-glucuronosyltransferases (UGTs).
A hypothetical study on a pair of enantiomers of a this compound derivative in human liver microsomes could yield results similar to those in the table below, illustrating the impact of stereochemistry on metabolic stability.
Table 1: Hypothetical Metabolic Stability of Enantiomers of a this compound Derivative in Human Liver Microsomes
| Enantiomer | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| (R)-isomer | 65 | 10.7 |
| (S)-isomer | 25 | 27.7 |
In this hypothetical example, the (R)-isomer demonstrates significantly greater metabolic stability than the (S)-isomer, highlighting the critical role of stereochemistry in drug design and development.
Structural Modification Strategies for Improved Metabolic Stability
Structural modification is a cornerstone of medicinal chemistry, aimed at enhancing the metabolic stability of lead compounds. patsnap.com By identifying the metabolic "soft spots" in a molecule—positions susceptible to enzymatic degradation—chemists can introduce modifications to block these metabolic pathways. researchgate.net
Common strategies to improve the metabolic stability of compounds, including potential this compound derivatives, include:
Blocking Metabolic Sites: Introducing sterically hindering groups or electron-withdrawing groups near a metabolically labile position can prevent the binding of metabolizing enzymes. researchgate.net For example, if a phenyl ring on a this compound derivative is susceptible to aromatic hydroxylation, the introduction of a fluoro or chloro substituent can block this pathway.
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at sites of metabolism can slow down the rate of metabolic reactions due to the kinetic isotope effect. researchgate.netresearchgate.net This strategy can be particularly effective in reducing CYP-mediated oxidation.
Ring System Modifications: Altering the core ring structure, for instance, by changing ring size or introducing heteroatoms, can significantly impact metabolic stability. researchgate.net
Reduction of Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism. researchgate.net Introducing polar functional groups can reduce lipophilicity and, in turn, decrease metabolic clearance.
The following table illustrates hypothetical outcomes of applying these strategies to a parent this compound derivative.
Table 2: Hypothetical Impact of Structural Modifications on the Metabolic Stability of a this compound Derivative
| Compound | Modification | Half-life (t½, min) in Human Liver Microsomes |
|---|---|---|
| Parent Compound | None | 15 |
| Derivative A | Fluorination of aromatic ring | 45 |
| Derivative B | Deuteration at benzylic position | 35 |
| Derivative C | Introduction of a hydroxyl group | 55 |
These hypothetical data demonstrate that strategic structural modifications can lead to substantial improvements in metabolic stability.
Interspecies Metabolic Comparisons in Preclinical Models
Preclinical studies are essential for predicting the pharmacokinetic behavior of a drug candidate in humans. A key component of these studies is the comparison of metabolic profiles across different animal species. researchgate.net The expression and activity of metabolizing enzymes can vary significantly between species, leading to differences in the rate and pathways of drug metabolism. researchgate.net
For this compound derivatives, it would be crucial to assess their metabolic stability in liver microsomes or hepatocytes from various preclinical species, such as rats, mice, dogs, and monkeys, and compare these results with human-derived in vitro systems. nuvisan.com This comparative approach helps in selecting the most appropriate animal model for further preclinical development—one whose metabolic profile most closely resembles that of humans.
Significant interspecies differences can arise from variations in the expression levels and substrate specificities of CYP isozymes. For example, a compound may be rapidly metabolized by a specific CYP enzyme that is highly expressed in rats but has a less prominent role in human metabolism. Such discrepancies can lead to poor in vitro-in vivo correlation and inaccurate predictions of human pharmacokinetics. researchgate.net
A hypothetical interspecies comparison of the intrinsic clearance of a this compound derivative is presented in the table below.
Table 3: Hypothetical Interspecies Comparison of Intrinsic Clearance (CLint) of a this compound Derivative
| Species | CLint in Liver Microsomes (µL/min/mg protein) |
|---|---|
| Human | 22 |
| Monkey (Cynomolgus) | 28 |
| Dog (Beagle) | 75 |
| Rat (Sprague-Dawley) | 110 |
| Mouse (CD-1) | 150 |
In this hypothetical scenario, the monkey would be considered a more suitable preclinical model for this particular compound than the dog, rat, or mouse, as its metabolic clearance rate is closer to that observed in humans. This information is vital for the rational design of subsequent in vivo pharmacokinetic and toxicology studies.
Prodrug Design Strategies for 1,5 Oxazocan 3 Ol Scaffold
Bioreversible Linker Chemistry for Prodrug Formation
The secondary alcohol of 1,5-Oxazocan-3-ol is a prime site for creating prodrugs through the formation of bioreversible linkages. researchgate.net Carrier-linked prodrugs are formed by covalently attaching a promoiety to the drug, which modifies its properties until the linkage is cleaved in vivo. ijarsct.co.in
Commonly employed linkers for hydroxyl groups include esters, carbonates, and carbamates. mdpi.com
Ester Linkers : Esterification of the 3-hydroxyl group is a widely used approach. nih.gov Ester prodrugs can be designed to have varying degrees of lipophilicity and are often readily hydrolyzed by ubiquitous esterase enzymes in the body. mdpi.comnih.gov
Carbonate and Carbamate (B1207046) Linkers : These linkers are generally more stable to hydrolysis than simple esters, which can allow for more controlled or prolonged drug release. ijarsct.co.inmdpi.com Carbamates, in particular, are often used to achieve greater stability against enzymatic hydrolysis compared to esters. mdpi.com
Phosphate (B84403) Esters : For applications requiring significantly enhanced water solubility, a phosphate group can be added to the hydroxyl moiety. nih.gov These phosphate esters are typically cleaved by alkaline phosphatase enzymes. nih.gov
The choice of linker is critical as it dictates the physicochemical properties of the prodrug, its stability, and its rate of conversion back to the active this compound. urjc.es
Table 1: Potential Bioreversible Linkers for the this compound Hydroxyl Group
Enzyme-Activated Prodrug Approaches Utilizing this compound
The conversion of a prodrug to its active form is frequently mediated by enzymes. mdpi.comnih.gov This enzymatic activation is a cornerstone of modern prodrug design, allowing for controlled drug release and even tissue-specific targeting. mdpi.comijrpr.com Prodrugs of this compound created via ester, carbonate, or carbamate linkages would be designed to be substrates for specific hydrolytic enzymes.
Esterases : Carboxylesterases and butyrylcholinesterases are key enzymes in the hydrolysis of ester-based prodrugs. nih.gov These enzymes are abundant in the liver, plasma, and other tissues, facilitating systemic release of the parent drug. ijarsct.co.in The structural characteristics of the promoiety can be adjusted to control the rate of hydrolysis by these enzymes. researchgate.net
Phosphatases : Alkaline phosphatases are responsible for cleaving phosphate ester prodrugs, releasing the parent alcohol and a phosphate group. nih.gov These enzymes are found in various tissues, including the liver and bone, and can be overexpressed in certain disease states, such as some tumors. mdpi.com
Cytochrome P450 (CYP) Enzymes : While less common for simple alcohol prodrugs, CYP enzymes can be exploited for prodrug activation, particularly for targeting the liver where they are highly expressed. nih.gov For instance, the carbamate prodrug loratadine (B1675096) is activated by CYP-mediated metabolism. nih.gov
The successful design of an enzyme-activated prodrug requires that the prodrug is a good substrate for the target enzyme but remains stable until it reaches the desired site of activation. aacrjournals.org
Table 2: Enzyme Classes for Activation of Potential this compound Prodrugs
Targeted Prodrug Delivery Systems for Enhanced Efficacy
A primary goal of prodrug design is to achieve site-specific delivery, concentrating the therapeutic agent at the site of action while minimizing exposure to healthy tissues. nih.gov This is particularly relevant for heterocyclic compounds in fields like oncology. nih.govmdpi.comijarst.inresearchgate.net A prodrug of this compound could be integrated into a larger system designed for targeted delivery.
These systems typically consist of three components: the prodrug, a targeting moiety, and a linker. acs.org
Targeting Moiety : This component recognizes and binds to specific markers or receptors on target cells. Examples include antibodies for antibody-directed enzyme prodrug therapy (ADEPT), or ligands for receptors that are overexpressed on cancer cells. aacrjournals.orgnih.gov
Linker : The linker connects the prodrug to the targeting moiety. It is often designed to be stable in systemic circulation but cleavable within the specific microenvironment of the target tissue, for instance, by enzymes that are overexpressed in tumors. acs.orgtandfonline.com
Nanocarriers : Alternatively, the prodrug can be encapsulated within a nanoparticle, such as a liposome. ijarst.in The surface of the nanocarrier can be decorated with targeting ligands to direct it to the desired tissue. ijarst.in
For heterocyclic drugs, polymer-drug conjugates (PDCs) are another established method for targeted delivery, where the prodrug is attached to a polymer backbone. nih.gov
Table 3: Components of a Hypothetical Targeted Delivery System for a this compound Prodrug
Computational Design and Optimization of this compound Prodrugs
The design of effective prodrugs has been significantly advanced by the use of computational, or in silico, methods. ijnrd.orgresearchgate.net These tools allow researchers to model, predict, and optimize the properties of potential prodrug candidates before undertaking costly and time-consuming synthesis and experimental testing. mdpi.comresearchgate.net
For a this compound prodrug, computational strategies would be invaluable:
Molecular Docking : This technique predicts how a prodrug molecule will bind to the active site of a target enzyme, such as a carboxylesterase or phosphatase. mdpi.comnih.govaacrjournals.org By calculating binding affinities and visualizing interactions, researchers can screen various promoieties to identify those most likely to be efficiently cleaved by the desired enzyme. mdpi.comresearchgate.netacs.org
Molecular Dynamics (MD) Simulations : MD simulations provide insight into the dynamic behavior of the prodrug-enzyme complex over time. mdpi.comnih.gov This can be used to understand the mechanism of enzymatic cleavage, assess the stability of the binding, and optimize factors like the length of a linker in a targeted delivery system. nih.govmdpi.comnih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a series of prodrugs and their biological activity (e.g., rate of hydrolysis). ijnrd.orgaacrjournals.org These models can then be used to predict the activity of new, unsynthesized prodrug candidates.
These computational approaches enable a more rational and efficient design process, helping to refine the structure of a this compound prodrug for optimal stability, activation, and efficacy. mdpi.commdpi.com
Table 4: Application of Computational Methods in this compound Prodrug Design
Future Directions and Research Perspectives
Emerging Synthetic Technologies for 1,5-Oxazocan-3-ol Chemistry
The synthesis of eight-membered heterocyclic rings like 1,5-oxazocane presents unique challenges, often leading to low yields due to competing polymerization and purification difficulties. vulcanchem.com Future research will likely focus on overcoming these synthetic hurdles through innovative technologies.
One promising avenue is the refinement of Ring-Closing Metathesis (RCM) . While currently yielding modest results (30-45%) for related oxazocane rings due to polymerization, the development of more efficient and selective catalysts, such as advanced Grubbs' catalysts, could significantly improve yields. vulcanchem.com Another area of exploration is intramolecular cyclization . Current methods, such as treating linear precursors with tosyl chloride, are hampered by purification challenges. vulcanchem.com Novel photochemical cyclization methods could offer a cleaner and more efficient route to the this compound core. vulcanchem.com
Furthermore, flow chemistry and automated synthesis platforms could enable high-throughput synthesis of this compound derivatives, allowing for the rapid generation of compound libraries for screening purposes. enaminestore.comgoogle.com The use of enzymatic reactions, such as lipase-catalyzed transesterification, has shown success in the synthesis of other complex heterocyclic compounds and could be adapted for the stereoselective synthesis of this compound enantiomers. vdoc.pubresearchgate.net
Advanced Computational Methodologies in this compound Drug Discovery
The integration of advanced computational methods is poised to revolutionize the exploration of this compound in drug discovery. silicos-it.benih.gov These in silico approaches can significantly reduce the time and cost associated with identifying and optimizing lead compounds. frontiersin.org
Molecular docking and virtual screening are powerful tools to predict the binding affinity of this compound derivatives to various biological targets. mdpi.comjcchems.com As the availability of protein structures increases through techniques like X-ray crystallography and NMR, structure-based drug design will become increasingly pivotal. nih.gov For targets with unknown structures, ligand-based methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of novel ligands. frontiersin.orgajol.info
Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, stability, and reactivity of this compound and its analogs. mdpi.com This understanding is crucial for rational drug design. Molecular dynamics simulations can further elucidate the dynamic behavior of these molecules and their interactions with biological targets, helping to predict the stability of ligand-receptor complexes. mdpi.com The advent of artificial intelligence and machine learning offers the potential to develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, further streamlining the drug discovery process. frontiersin.org
| Computational Method | Application in this compound Research | Potential Impact |
| Molecular Docking | Predicting binding modes and affinities to therapeutic targets. mdpi.comjcchems.com | Accelerates hit identification and lead optimization. |
| Virtual Screening | Screening large libraries of virtual this compound derivatives. silicos-it.be | Expands the chemical space explored for new drug candidates. |
| QSAR | Correlating chemical structure with biological activity. ajol.info | Guides the design of more potent and selective compounds. |
| DFT Calculations | Investigating electronic properties and reactivity. mdpi.com | Provides a fundamental understanding for rational design. |
| Molecular Dynamics | Simulating ligand-target interactions over time. mdpi.com | Assesses the stability of binding and conformational changes. |
| AI/Machine Learning | Predicting ADMET properties and bioactivity. frontiersin.org | Reduces late-stage attrition of drug candidates. |
Integration of Novel Biological Screening Platforms for this compound Ligands
To fully realize the therapeutic potential of this compound derivatives, robust and efficient biological screening platforms are essential. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets. scribd.comresearchgate.net
The development of 3D cell culture models , such as spheroids and organoids, offers a more physiologically relevant environment for testing the efficacy of this compound ligands compared to traditional 2D cell cultures. mdpi.comnih.gov These models can better mimic the complex tumor microenvironment in cancer research, for example. mdpi.comnih.gov The use of porous scaffolds in these 3D platforms can be tailored to accommodate different cell types and improve the uniformity and reliability of screening results. mdpi.comnih.gov
Advanced analytical techniques are also crucial for HTS. Methods like resonance-enhanced multiphoton ionization (REMPI), scanning mass spectrometry, and flow-through NMR can provide rapid and sensitive detection of reaction products and biological responses. mpg.de Furthermore, the integration of microfluidic devices, or "lab-on-a-chip" technology, can enable parallelized screening with minimal material consumption. mpg.de
Interdisciplinary Research Opportunities with this compound
The exploration of this compound is inherently interdisciplinary, requiring collaboration between chemists, biologists, computational scientists, and pharmacologists. vulcanchem.com The synthesis of novel derivatives by organic chemists provides the essential compounds for biological evaluation. enaminestore.com
Bioinformatics will play a crucial role in identifying potential therapeutic targets and understanding the complex biological pathways affected by this compound ligands. researchgate.net Collaborations with pharmacologists are necessary to validate hypothetical therapeutic applications through in vitro and in vivo studies. vulcanchem.com The development of new materials, such as specialized polymers for drug delivery systems, could also be an exciting area of interdisciplinary research.
Potential Role of this compound in Novel Therapeutic Modalities
The unique structural features of the 1,5-oxazocane ring suggest its potential application in a variety of novel therapeutic modalities. The oxazocane scaffold is found in compounds with diverse biological activities, and its derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ainih.gov
The ability to introduce stereocenters and functional groups at various positions on the this compound ring allows for fine-tuning of its pharmacological properties. This makes it an attractive scaffold for developing highly selective and potent inhibitors of enzymes or modulators of protein-protein interactions. For instance, related heterocyclic compounds have been investigated as inhibitors of ubiquitin-specific protease 7 (USP7), a target in cancer therapy. epo.org
Q & A
Q. How can collaborative frameworks improve reproducibility in this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

